



# Application Notes: In Vivo Administration of CBD3063 in Mice

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Compound of Interest		
Compound Name:	CBD3063	
Cat. No.:	B15619292	Get Quote

#### Introduction

CBD3063 is a first-in-class, selective peptidomimetic modulator that targets the intracellular interaction between the N-type voltage-gated calcium channel (CaV2.2) and the Collapsin Response Mediator Protein 2 (CRMP2).[1][2] By disrupting this protein-protein interaction, CBD3063 effectively reduces the surface trafficking and expression of CaV2.2 channels on the plasma membrane.[1][3] This leads to a decrease in calcium influx and subsequent release of excitatory neurotransmitters, such as Calcitonin Gene-Related Peptide (CGRP), ultimately attenuating nociceptive signaling.[1][4] Preclinical studies in rodent models have demonstrated its efficacy in reversing neuropathic and inflammatory pain without the sedative, cognitive, or motor side effects commonly associated with other CaV2.2-targeting drugs like gabapentin.[1] [5][6]

These notes provide a detailed protocol for the preparation and in vivo administration of **CBD3063** in mice for preclinical pain research.

## **Data Presentation: Quantitative Summary**

The following tables summarize key quantitative data from preclinical studies of **CBD3063** in mice.

Table 1: Efficacy and Dosage of CBD3063 in Mouse Pain Models



Pain Model	Administrat ion Route	Effective Dose (Mice)	Efficacy Endpoint	Comparator	Citation
Spared Nerve Injury (SNI)	Intraperitonea I (i.p.)	ED50: 1.02 mg/kg	Reversal of mechanical allodynia	-	[1]
Spared Nerve Injury (SNI)	Intraperitonea I (i.p.)	ED50: 1.50 mg/kg	Reversal of cold allodynia	-	[1]
Spared Nerve Injury (SNI)	Intraperitonea I (i.p.)	10 mg/kg	Alleviation of neuropathic pain signs	Comparable to 30 mg/kg Gabapentin	[1][4]
Chemotherap y-Induced Neuropathy (Paclitaxel)	Intraperitonea I (i.p.)	9 mg/kg	Reversal of mechanical & cold hypersensitivi	-	[1][7]
Inflammatory Pain (Capsaicin)	Intraplantar (i.pl.)	25 μg / 5 μL	Antinociceptiv e effect (mechanical)	-	[8]
Osteoarthritis (MIA Model)	Intraperitonea I (i.p.)	10 mg/kg	Alleviation of evoked/non-evoked pain	-	[9]

Table 2: CBD3063 Administration Parameters

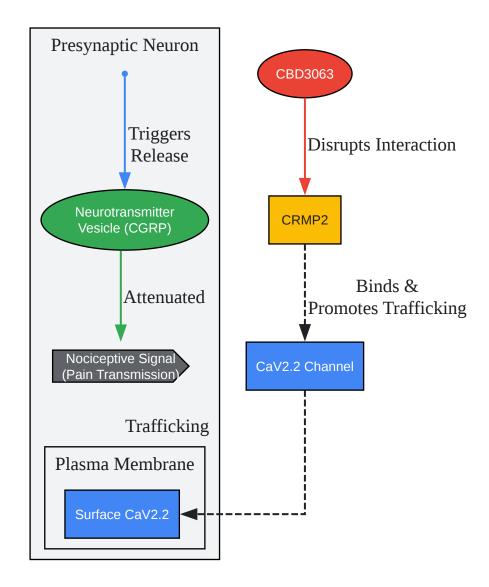


Parameter	Details	Citation
Vehicle	10% DMSO in 90% saline	[1][9][10]
Administration Routes	Intraperitoneal (i.p.), Intraplantar (i.pl.), Intrathecal (i.t.), Intranasal	[4][11]
i.p. Injection Volume (Mice)	10 mL/kg	[9][10]
i.pl. Injection Volume (Mice)	5 μL	[8]
Biochemical Activity	~35% reduction in CaV2.2- CRMP2 association at 20 μM	[1][7]
Neurotransmitter Inhibition	~63% decrease in CGRP release (ex vivo) at 20 μM	[1][4]

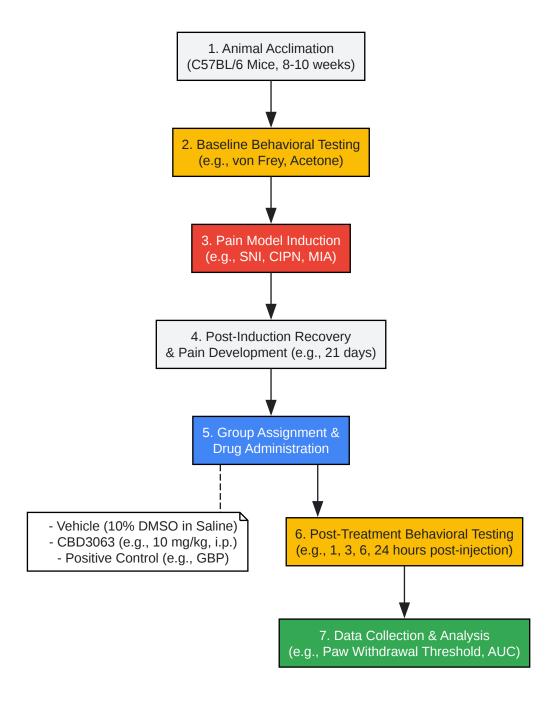
## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **CBD3063** and a typical experimental workflow for its in vivo evaluation.









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